molecular formula C21H18FN3O4S B2958138 N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851717-96-9

N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2958138
M. Wt: 427.45
InChI Key: DZSLYVYLKSVYTN-UHFFFAOYSA-N
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Description

N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide , also known by its chemical formula C21H18FN3O4S , is a synthetic compound with potential biological activity. Let’s explore its various aspects:


Synthesis Analysis


The synthesis of this compound involves several steps, including the assembly of its core structure. While I don’t have access to specific papers on this exact compound, I can provide general insights into the synthetic strategies used for similar molecules. Researchers typically employ organic reactions such as condensation, cyclization, and functional group transformations to construct the desired scaffold.


Molecular Structure Analysis


The molecular structure of N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide reveals several key features:



  • The pyrazole ring contributes to its rigidity and potential for hydrogen bonding.

  • The furan-2-carbonyl moiety introduces aromaticity and potential reactivity.

  • The fluorophenyl group imparts electronic properties.

  • The methanesulfonamide portion may influence solubility and interactions.


Chemical Reactions Analysis


While specific reactions involving this compound would require detailed experimental data, we can anticipate potential transformations. These might include:



  • Arylation : Reactions involving the phenyl rings.

  • Hydrolysis : Cleavage of the sulfonamide group.

  • Cyclization : Formation of heterocyclic rings.


Mechanism of Action


The precise mechanism of action remains an area of investigation. Researchers would explore its interactions with biological targets, potential enzyme inhibition, or receptor binding. Further studies are needed to elucidate its mode of action.


Physical and Chemical Properties Analysis



  • Molecular Weight : Approximately 427.45 g/mol.

  • Solubility : Solubility in various solvents (e.g., water, organic solvents).

  • Melting Point : Experimental determination required.

  • Stability : Susceptibility to degradation under different conditions.


Safety and Hazards


Safety considerations are crucial:



  • Toxicity : Assess toxicity through in vitro and in vivo studies.

  • Handling : Follow standard laboratory safety protocols.

  • Environmental Impact : Evaluate potential environmental hazards.


Future Directions


Research avenues include:



  • Biological Activity : Investigate its effects on specific cellular pathways.

  • Derivatives : Explore structural modifications for improved properties.

  • Pharmacokinetics : Understand absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c1-30(27,28)24-15-10-8-14(9-11-15)18-13-19(16-5-2-3-6-17(16)22)25(23-18)21(26)20-7-4-12-29-20/h2-12,19,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSLYVYLKSVYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

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